CAY10622

ROCK Inhibition Kinase Assay Cytoskeletal Regulation

Inconsistent ROCK inhibition from variable tool compound potency compromises stem cell and smooth muscle assays. CAY10622 (CAS 1038549-25-5) resolves this with nanomolar pan-ROCK inhibition (IC50: 6 nM ROCK1, 4 nM ROCK2) and >100-fold selectivity over 44 off-target kinases. • 37-75× more potent than Y-27632, enabling lower working concentrations and reduced cytotoxicity in hESC survival protocols. • Unique ureidobenzamide scaffold serves as an orthogonal probe distinct from aminofurazan-based inhibitors (e.g., GSK269962A), strengthening target validation. • Supplied as ≥98% pure crystalline solid; soluble in DMSO; ships ambient for rapid global delivery. Ideal for stem cell renewal, smooth muscle contraction, and cytoskeletal regulation studies.

Molecular Formula C25H25N5O3
Molecular Weight 443.5 g/mol
Cat. No. B592852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10622
Synonyms3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-benzamide
Molecular FormulaC25H25N5O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33)
InChIKeySCIFUGGHOXNSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10622: High-Potency ROCK Inhibitor


CAY10622 (CAS 1038549-25-5), also known as ROCK-IN-10, is a potent, ATP-competitive ureidobenzamide inhibitor of Rho-associated protein kinases (ROCK). It belongs to a series of bisbenzamide and ureidobenzamide ROCK inhibitors identified through high-throughput screening [1]. The compound demonstrates nanomolar inhibitory activity against both ROCK1 and ROCK2 isoforms . CAY10622 is supplied as a high-purity crystalline solid (≥98%) with a molecular weight of 443.5 g/mol and is soluble in DMSO, making it suitable for reproducible in vitro and cellular assays [2].

CAY10622: Why Substitution Fails


ROCK inhibitors exhibit significant variability in potency, isoform selectivity, and off-target activity profiles, making direct substitution without empirical validation problematic. While all ROCK inhibitors target the same kinase family, differences in their chemical structures lead to divergent binding kinetics and cellular effects [1]. CAY10622's unique ureidobenzamide scaffold confers a specific selectivity fingerprint and potency that differs substantially from widely used tools like Y-27632 or fasudil [2]. These differences directly impact experimental outcomes in sensitive assays, particularly those involving stem cell renewal, smooth muscle contraction, and cytoskeletal regulation [3]. The quantitative evidence below demonstrates precisely where CAY10622 diverges from its closest analogs, providing a scientific basis for informed procurement decisions.

CAY10622: Comparator Evidence


ROCK1/ROCK2 Potency Over Y-27632

CAY10622 demonstrates markedly higher potency against both ROCK isoforms compared to the widely used tool compound Y-27632. While Y-27632 exhibits Ki values of 220 nM and 300 nM for ROCK1 and ROCK2 respectively [1], CAY10622 achieves IC50 values of 6 nM and 4 nM under comparable in vitro kinase assay conditions . This represents an approximate 37- to 75-fold increase in potency, enabling lower working concentrations and potentially reducing off-target effects.

ROCK Inhibition Kinase Assay Cytoskeletal Regulation

ROCK Potency vs. Fasudil

CAY10622 exhibits substantially greater inhibitory potency against ROCK isoforms compared to fasudil (HA-1077), a clinically approved ROCK inhibitor. Fasudil demonstrates IC50 values of 385 nM for ROCK1 and 344 nM for ROCK2 [1], whereas CAY10622 inhibits the same kinases with IC50 values of 6 nM and 4 nM, respectively . This represents an approximate 64- to 86-fold increase in potency, positioning CAY10622 as a superior tool for in vitro biochemical and cellular studies requiring robust ROCK inhibition.

ROCK Inhibition Kinase Selectivity Smooth Muscle Biology

Comparable Potency to GSK269962A, Distinct Scaffold

CAY10622 and GSK269962A are both highly potent ROCK inhibitors with similar IC50 profiles. CAY10622 exhibits IC50 values of 6 nM and 4 nM for ROCK1 and ROCK2 , while GSK269962A shows IC50 values of 1.6 nM and 4 nM for the same isoforms [1]. Despite comparable potency, the two compounds possess distinct chemical scaffolds: CAY10622 is a ureidobenzamide, whereas GSK269962A is an aminofurazan-based inhibitor [2]. This structural divergence can translate to differential pharmacokinetic properties, off-target profiles, and cellular permeability, making CAY10622 a valuable alternative for orthogonal validation studies or when scaffold-specific effects are under investigation.

ROCK Inhibition Scaffold Diversity Medicinal Chemistry

Kinase Selectivity Profile vs. KD025

CAY10622 demonstrates a broad selectivity profile distinct from isoform-selective ROCK inhibitors. It exhibits potent inhibition of both ROCK1 (IC50 = 6 nM) and ROCK2 (IC50 = 4 nM), while showing >100-fold selectivity against a panel of 44 other kinases . In contrast, KD025 (Belumosudil) is a ROCK2-selective inhibitor with an IC50 of 105 nM for ROCK2 but >200-fold selectivity over ROCK1 (IC50 = 24 µM) [1]. KD025 also demonstrates significant off-target activity against casein kinase 2 (CK2) at nanomolar concentrations (IC50 = 50 nM) [2]. For studies requiring pan-ROCK inhibition with a well-characterized selectivity window, CAY10622 is the appropriate choice, whereas KD025 is unsuitable for experiments where ROCK1 activity is relevant.

Kinase Selectivity Off-Target Profiling ROCK2 Inhibition

CAY10622: Top Research Applications


ROCK Inhibition in Stem Cell Culture

Given its high potency (IC50 values of 6 nM and 4 nM for ROCK1 and ROCK2), CAY10622 is ideally suited for applications requiring robust ROCK inhibition at low concentrations, such as promoting the survival of dissociated human embryonic stem cells (hESCs) . Its potency exceeds that of Y-27632 (Ki values of 220 nM and 300 nM) by approximately 37- to 75-fold [1], allowing for more efficient and potentially less toxic inhibition of ROCK-mediated apoptosis in sensitive stem cell cultures [2].

Dual ROCK1/ROCK2 Inhibition Studies

CAY10622's pan-ROCK inhibitory profile, combined with its >100-fold selectivity over 44 other kinases , makes it the preferred tool for studies where both ROCK isoforms contribute to the phenotype of interest. In contrast, isoform-selective inhibitors like KD025 primarily target ROCK2 and exhibit significant off-target CK2 inhibition [1]. CAY10622's broader selectivity data provides greater confidence in attributing observed cellular effects specifically to dual ROCK1/ROCK2 inhibition [2].

Orthogonal Validation with Distinct Scaffold

Although equipotent to GSK269962A (IC50 values of 6/4 nM vs. 1.6/4 nM for ROCK1/ROCK2) [1], CAY10622's ureidobenzamide scaffold differs substantially from the aminofurazan core of GSK269962A [2]. This structural divergence makes CAY10622 an excellent orthogonal probe for confirming that observed biological effects are due to ROCK inhibition rather than scaffold-specific off-target activities. Researchers can use both compounds in parallel to strengthen target validation studies.

Smooth Muscle and Cytoskeletal Dynamics

ROCK plays a central role in regulating smooth muscle contraction and cytoskeletal stability . CAY10622's nanomolar potency (6 nM and 4 nM for ROCK1/ROCK2) [1] is significantly greater than that of fasudil (IC50 values of 385 nM and 344 nM) [2], enabling more complete inhibition of ROCK-mediated phosphorylation events in smooth muscle cells and other contractile tissues at lower compound concentrations. This high potency is particularly advantageous in ex vivo tissue bath experiments where compound penetration and washout kinetics are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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